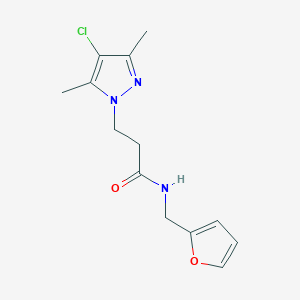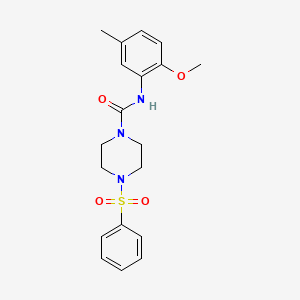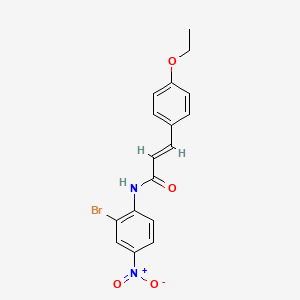
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis. This inhibition leads to the induction of apoptosis and cell cycle arrest, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound has anti-inflammatory and antioxidant effects, as well as the ability to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide in lab experiments is its potential as a novel anticancer agent. However, there are also limitations to its use, such as the need for further studies to determine its toxicity and potential side effects.
将来の方向性
There are several future directions for the study of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide. One direction is the development of more efficient synthesis methods to obtain larger quantities of the compound. Another direction is the investigation of its potential as a therapeutic agent for other diseases besides cancer, such as inflammation and infection. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo to evaluate its potential as a drug candidate.
Conclusion:
In conclusion, 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this compound as a therapeutic agent.
合成法
The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide involves the reaction of 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid with 2-furanmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-furylmethyl)propanamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential anticancer agent. Studies have shown that this compound has anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-9-13(14)10(2)17(16-9)6-5-12(18)15-8-11-4-3-7-19-11/h3-4,7H,5-6,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMINYWIACOXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NCC2=CC=CO2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5486241.png)

![3-allyl-5-{2-[2-(2-allylphenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486250.png)
![5-methyl-2-phenyl-4-[(2-propoxy-1-naphthyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5486258.png)
![2-{4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5486263.png)
![N-(3-chloro-4-methoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5486269.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-1-butanol hydrochloride](/img/structure/B5486274.png)
![3-methyl-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5486282.png)
![4-{2-[(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5486290.png)
![1'-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5486314.png)


![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5486344.png)
![3-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5486349.png)